3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE
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Overview
Description
3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the bromine and chlorine sites, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: In the materials science industry, the compound is explored for its use in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- [3,5-Bis-(4-chloro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-bromo-phenyl)-methanone
- [3,5-Bis-(4-fluoro-phenyl)-4,5-dihydro-pyrazol-1-yl]-(2-iodo-phenyl)-methanone
Comparison: Compared to its analogs, 3,5-BIS(4-BROMOPHENYL)-1-(2-CHLOROBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE exhibits unique properties due to the presence of bromine and chlorine atoms, which can influence its reactivity and biological activity. The specific arrangement of these halogens can affect the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H15Br2ClN2O |
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Molecular Weight |
518.6g/mol |
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C22H15Br2ClN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
InChI Key |
OTEYJQZDAKJGAM-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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